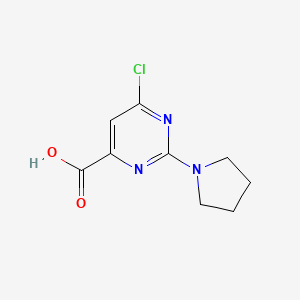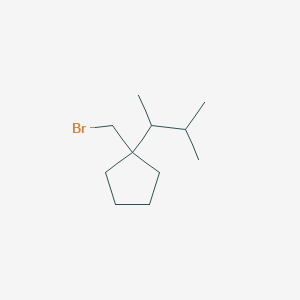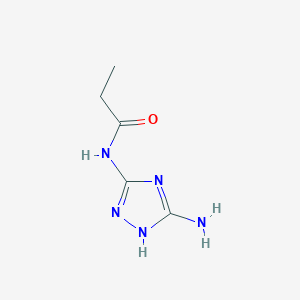
N-(5-amino-4H-1,2,4-triazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is a chemical compound with the molecular formula C5H9N5O It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide can be achieved through multiple pathwaysThe choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine .
-
First Pathway
- Preparation of N-guanidinosuccinimide.
- Reaction with aliphatic amines under microwave irradiation.
- Nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
-
Alternative Pathway
- Initial preparation of N-arylsuccinimides.
- Reaction with aminoguanidine hydrochloride under microwave irradiation.
Industrial Production Methods
Industrial production methods for N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the propanamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the triazole ring plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amino group instead of an imino group.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with different substituents.
Uniqueness
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its imino group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Propiedades
Número CAS |
1334147-03-3 |
|---|---|
Fórmula molecular |
C5H9N5O |
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
N-(5-amino-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C5H9N5O/c1-2-3(11)7-5-8-4(6)9-10-5/h2H2,1H3,(H4,6,7,8,9,10,11) |
Clave InChI |
FHAHVVGYLTXXQC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NNC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)


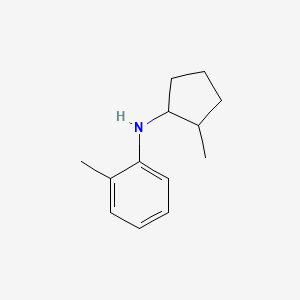
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)


![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)

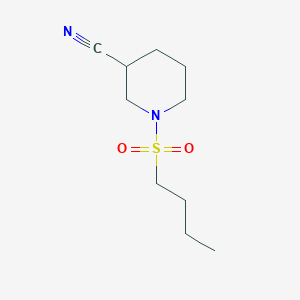
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
